3-Buten-2-one, 4-(1H-indol-3-yl)-, (E)-
Description
Significance of the Indole (B1671886) Moiety in Synthetic and Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in synthetic and medicinal chemistry. researchgate.netijpsr.com It is a "privileged" scaffold, meaning it is a structural framework that can bind to multiple biological targets with high affinity. ijpsr.com This versatility has led to the discovery and development of numerous indole-containing compounds with a wide array of pharmacological activities. researchgate.netnih.gov
The significance of the indole moiety stems from its presence in a vast number of natural products and synthetic molecules with profound biological effects. nih.govresearchgate.net For instance, the essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to many important biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govresearchgate.net
In the realm of drug discovery, the indole scaffold is a key component in many approved therapeutic agents. ijpsr.commdpi.com Its derivatives have been shown to exhibit a remarkable range of activities, including but not limited to:
Anticancer: Vinca alkaloids like vincristine (B1662923) and vinblastine, which are indole-containing natural products, are potent anticancer agents that inhibit tubulin polymerization. nih.govmdpi.com
Antiviral: Indole derivatives have been investigated for their potential against various viruses. arabjchem.orgmdpi.com
Anti-inflammatory: Compounds incorporating the indole nucleus have demonstrated anti-inflammatory properties. researchgate.netresearchgate.net
Antimicrobial: The indole framework is present in many compounds with antibacterial and antifungal activities. researchgate.netderpharmachemica.com
The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like proteins and nucleic acids, contributes to its prevalence and success in drug design. researchgate.net
Importance of the α,β-Unsaturated Carbonyl System (Chalcone Motif) in Chemical Transformations and Biological Interactions
The α,β-unsaturated carbonyl system is a reactive functional group that plays a crucial role in both organic synthesis and biological processes. fiveable.meuomosul.edu.iq This system, characterized by a carbonyl group conjugated with a carbon-carbon double bond, exhibits unique reactivity due to electron delocalization. fiveable.meuomosul.edu.iq This delocalization renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as conjugate or 1,4-addition. wikipedia.orgpressbooks.pub
In organic synthesis, α,β-unsaturated carbonyl compounds are versatile building blocks for constructing more complex molecules. rsc.org They participate in a wide range of chemical transformations, including:
Michael Addition: The conjugate addition of enolates or other nucleophiles. pressbooks.pub
Aldol (B89426) Condensation: Reactions where they can act as either the electrophilic or nucleophilic partner. fiveable.me
Diels-Alder Reaction: Where the double bond can act as a dienophile.
From a biological perspective, the chalcone (B49325) motif (1,3-diaryl-2-propen-1-one) is a key structural feature in a class of natural products with diverse pharmacological activities. nih.govderpharmachemica.com The reactivity of the α,β-unsaturated carbonyl system is often implicated in their mechanism of action, as it can react with biological nucleophiles such as the thiol groups of cysteine residues in proteins. derpharmachemica.com This covalent interaction can lead to the modulation of enzyme activity and other cellular processes. Chalcone derivatives have been reported to possess a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govderpharmachemica.com
Current Research Landscape Pertaining to (E)-4-(1H-indol-3-yl)but-3-en-2-one and Analogs
The compound (E)-4-(1H-indol-3-yl)but-3-en-2-one is a specific example of an indole-based chalcone. Research into this compound and its analogs is driven by the potential for synergistic or unique biological activities arising from the combination of the indole and chalcone pharmacophores.
Recent studies have focused on the synthesis and biological evaluation of a variety of indole-chalcone hybrids. arabjchem.orgresearchgate.netnih.gov These investigations have explored the impact of different substituents on both the indole ring and the other aromatic ring of the chalcone framework. For instance, the synthesis of novel indole-based chalcones is often achieved through the Claisen-Schmidt condensation of an appropriate indole-3-carboxaldehyde (B46971) with a ketone. nih.govderpharmachemica.comnih.gov
The biological activities of these compounds are a major area of investigation. Research has demonstrated that indole-chalcone derivatives can exhibit:
Antiproliferative and Anticancer Activity: Some analogs have shown potent activity against various cancer cell lines. nih.govnih.gov For example, the compound MOMIPP, a derivative of an indole-chalcone, has been shown to induce a non-apoptotic form of cell death called methuosis in cancer cells. nih.gov
Antimicrobial and Antiviral Effects: Studies have reported significant antiviral and antibacterial effects for certain indole-chalcone derivatives. arabjchem.org
Anti-inflammatory and Analgesic Properties: Some indole-chalcone hybrids have been evaluated for their potential as anti-inflammatory and pain-relieving agents. acs.org
The current research landscape indicates a strong and continuing interest in the design, synthesis, and biological characterization of (E)-4-(1H-indol-3-yl)but-3-en-2-one and its analogs as potential therapeutic agents.
Scope and Objectives for Comprehensive Academic Inquiry into the Chemical Compound
A comprehensive academic inquiry into (E)-4-(1H-indol-3-yl)but-3-en-2-one would aim to build upon the existing body of knowledge and address specific unanswered questions. The primary objectives of such an inquiry would include:
Detailed Physicochemical Characterization: A thorough investigation of the compound's structural, spectroscopic, and physical properties. This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and stereochemistry.
Systematic Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogs with systematic variations in the substituents on the indole ring and the other parts of the molecule. nih.gov This would allow for a detailed understanding of how specific structural features influence biological activity and would be crucial for the rational design of more potent and selective compounds.
Elucidation of Mechanisms of Action: In-depth biological studies to determine the specific molecular targets and cellular pathways through which (E)-4-(1H-indol-3-yl)but-3-en-2-one and its active analogs exert their effects. This could involve enzyme inhibition assays, cell-based assays, and other molecular biology techniques.
Exploration of a Broader Range of Biological Activities: Screening the compound and its analogs against a wider array of biological targets to uncover new and potentially valuable therapeutic applications beyond those already reported for similar structures.
By addressing these objectives, a comprehensive academic inquiry would significantly contribute to the understanding of the chemical and biological properties of (E)-4-(1H-indol-3-yl)but-3-en-2-one and pave the way for the potential development of new therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of a Related Compound, 4-(1H-Indol-3-yl)butan-2-one
| Property | Value | Reference |
| CAS Number | 5541-89-9 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C12H13NO | sigmaaldrich.com |
| Molecular Weight | 187.24 g/mol | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Melting Point | 92-97 °C | sigmaaldrich.com |
| SMILES String | CC(=O)CCc1c[nH]c2ccccc12 | sigmaaldrich.com |
| InChI Key | ZJCUUXGLZWBCIL-UHFFFAOYSA-N | sigmaaldrich.com |
Table 2: Examples of Synthesized Indole-Based Chalcone Derivatives and Their Reported Activities
| Compound Name/Description | Synthetic Method | Reported Biological Activity | Reference |
| Indole-hybrid chalcones | Claisen–Schmidt condensation | Antiproliferative and antioxidant | nih.govmdpi.com |
| Chalcone derivatives containing indole | Claisen–Schmidt condensation | Antiviral and antibacterial | arabjchem.org |
| (E)-1-(4-(((1H-indol-3-yl)methylene)amino)phenyl)-3-aryl prop-2-en-1-one derivatives | Claisen-Schmidt condensation of a Schiff's base with aryl aldehydes | Antibacterial | derpharmachemica.com |
| 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) | Claisen-Schmidt condensation | Inducer of methuosis (a non-apoptotic cell death) in cancer cells | nih.gov |
| Indole-chalcone hybrids | Base-catalyzed Claisen–Schmidt condensation | Analgesic and anti-inflammatory | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
4-(1H-indol-3-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRJWAUDTYJBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353017 | |
| Record name | 4-(1H-indol-3-yl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-80-8 | |
| Record name | 4-(1H-indol-3-yl)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for E 4 1h Indol 3 Yl but 3 En 2 One and Its Analogs
Conventional and Modern Condensation Protocols
Condensation reactions, particularly the Claisen-Schmidt condensation, represent the most traditional and widely employed method for synthesizing indole-based chalcones and related α,β-unsaturated ketones.
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for creating α,β-unsaturated ketones. figshare.comarabjchem.org It involves a base- or acid-catalyzed reaction between an aldehyde lacking α-hydrogens, such as indole-3-carbaldehyde, and a ketone, like acetone (B3395972). figshare.comresearchgate.net The reaction proceeds through an aldol (B89426) addition followed by a dehydration step to yield the final product. researchgate.net
The efficiency and selectivity of the Claisen-Schmidt condensation are highly dependent on the chosen reaction parameters. Key factors that are often optimized include the solvent, temperature, and reaction time. figshare.com Polar solvents like ethanol (B145695), methanol (B129727), and dimethylformamide (DMF) are commonly used to facilitate the dissolution of reactants and catalysts. figshare.comarabjchem.org Temperature control is crucial; while higher temperatures can accelerate the reaction, they may also promote the formation of unwanted by-products. figshare.com Solvent-free, or mechanochemical, approaches using techniques like ball-milling have emerged as environmentally friendly alternatives that can significantly reduce reaction times and simplify product isolation. rsc.org
Table 1: Optimization of Claisen-Schmidt Reaction Conditions
| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| KOH | Methanol | Reflux | 3 hours | 93% | researchgate.net |
| p-TSA | Acetonitrile (B52724) | Reflux | 4 hours | 80-96% | organic-chemistry.org |
| Pd/C-PPh₃ | DMF | 30 °C | 2-3 hours | Good | arabjchem.org |
| Mechanochemical | Liquid-Assisted Grinding | N/A | 30 min cycles | 96% | rsc.org |
The choice of catalyst is pivotal in directing the Claisen-Schmidt condensation. Both base and acid catalysts are effectively used.
Piperidine (B6355638): Piperidine, a secondary amine, functions as an effective organic base catalyst. arabjchem.orgrsc.org Its mechanism involves the deprotonation of the α-carbon of the ketone (acetone) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of indole-3-carbaldehyde. The subsequent intermediate readily undergoes dehydration to furnish the α,β-unsaturated ketone. Piperidine is valued for its mildness and efficacy in various condensation reactions. arabjchem.org
Potassium Hydroxide (B78521) (KOH): As a strong base, potassium hydroxide is a highly effective catalyst for the Claisen-Schmidt condensation, often leading to high yields. arabjchem.orgrsc.org It forcefully removes a proton from the ketone, generating the enolate required for the condensation. Studies have shown that using KOH under refluxing methanol can produce the desired product in excellent yields. chemtube3d.com
p-Toluenesulfonic Acid (p-TSA): This Brønsted acid is a versatile catalyst in organic synthesis. wikipedia.orgresearchgate.net In the context of synthesizing indole (B1671886) derivatives, p-TSA has been used to catalyze the reaction between indole-3-carboxaldehyde (B46971) and anthranilamide to form indolylquinazolinones. organic-chemistry.org It is also effective for promoting the Michael addition of indoles to α,β-unsaturated ketones. wikipedia.org In an acid-catalyzed Claisen-Schmidt reaction, the acid protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic and susceptible to attack by the enol form of the ketone.
Microwave irradiation has become a powerful tool for accelerating organic reactions. youtube.com For the synthesis of (E)-4-(1H-indol-3-yl)but-3-en-2-one and its analogs, microwave-assisted methods offer several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reactions. rsc.org This technique can be combined with various catalytic systems, including p-TSA and solid-supported catalysts, under solvent-free or minimal solvent conditions, aligning with the principles of green chemistry. wikipedia.org
Claisen-Schmidt Condensation Methodologies
Transition Metal-Catalyzed Coupling Approaches
Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high precision and efficiency.
The Mizoroki-Heck reaction provides a powerful alternative for the synthesis of indole-substituted butenones. wikipedia.org This palladium-catalyzed reaction couples an unsaturated halide with an alkene. To synthesize the target compound, this would typically involve the reaction of a 3-haloindole (e.g., 3-iodoindole) with methyl vinyl ketone. arabjchem.org The reaction is generally performed in the presence of a palladium catalyst (such as palladium(II) acetate (B1210297) or a Pd/C system), often with a phosphine (B1218219) ligand, and a base (like triethylamine) to neutralize the hydrogen halide formed during the reaction. arabjchem.org An important advantage of the Heck reaction is its high stereoselectivity, typically yielding the trans (E) isomer of the product. wikipedia.org Research has demonstrated the successful coupling of 3-iodo-1-methyl-1H-indole with various terminal alkenes, including those bearing a ketone functional group, using a Pd/C-PPh₃ catalyst system under ultrasound irradiation. arabjchem.orgrsc.org
Table 2: Heck Reaction for Synthesis of Indole-Substituted Alkenes
| Indole Substrate | Alkene Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-1-methyl-1H-indole | Various terminal alkenes | Pd/C-PPh₃ | Et₃N | DMF | Good to acceptable | arabjchem.org |
| Iodobenzene | 3-Buten-2-one (MVK) | Immobilized Pd catalyst | N/A | N/A | Selective transformation | |
| 3-Iodoindole | Methyl vinyl ketone | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile/DMF | Feasible | arabjchem.org |
Diversified Synthetic Routes
The construction of the (E)-4-(1H-indol-3-yl)but-3-en-2-one core and its derivatives can be achieved through several distinct synthetic pathways. These routes range from classical condensation reactions to more complex multi-step sequences, each offering unique advantages in terms of substrate scope and efficiency.
Aldolisation Reactions Originating from Indol-3(2H)-ones
One viable, though less direct, pathway to α,β-ethylenic ketones structurally related to (E)-4-(1H-indol-3-yl)but-3-en-2-one involves the use of indol-3(2H)-ones as starting materials. organic-chemistry.org These precursors, also known as oxindoles, possess an active methylene (B1212753) group at the C3 position, which can participate in aldol-type condensation reactions.
The general strategy involves the base-catalyzed reaction of an indol-3(2H)-one with a suitable aldehyde or ketone. Specifically, to generate the butenone side chain, a reaction with acetone or an acetone equivalent would be required. The initial aldol addition product would subsequently undergo dehydration to furnish the α,β-unsaturated ketone. The reactivity of indol-3(2H)-ones in such aldolisation reactions provides a synthetic entry into a class of compounds that includes the target butenone structure. organic-chemistry.org The potential of these resulting ethylenic ketones can be further explored through various synthetic transformations, including reduction and oxidation. organic-chemistry.org
Friedel-Crafts Alkylation Utilizing 1,4-Diaryl-2-buten-1,4-diones
A two-step synthetic methodology has been developed for producing 3-substituted indoles that involves an initial Friedel-Crafts alkylation. wikipedia.org This process utilizes indoles and 1,4-diaryl-2-buten-1,4-diones as reactants. The reaction is effectively catalyzed by indium(III) chloride (InCl₃) and results in good yields of indoles functionalized with a 1,4-dicarbonyl moiety. wikipedia.org
This initial alkylation step represents a key C-C bond formation at the C3 position of the indole ring. wikipedia.org The resulting adducts, which are analogs of the primary compound of interest, are valuable synthetic intermediates. wikipedia.org They can be subsequently converted into various 3-heteroaryl indoles, such as those containing furan, pyrrole (B145914), or thiophene (B33073) rings, through Paal-Knorr cyclization conditions. wikipedia.org The Friedel-Crafts reaction itself is a fundamental method for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org
| Indole Reactant | Yield of Adduct (%) |
|---|---|
| Indole | 85 |
| 1-Methylindole | 82 |
| 2-Methylindole | 80 |
| 5-Methoxyindole | 88 |
| 5-Bromoindole | 75 |
Rearrangement Reactions Involving Silyl-Buten-2-ones
Synthetic strategies involving organosilicon reagents offer powerful methods for olefination, which can be adapted to form the butenone side chain. While direct rearrangement of a silyl-buten-2-one is not prominently documented, related methodologies like the Peterson olefination provide a conceptually similar and effective route. wikipedia.orgorganic-chemistry.org The Peterson olefination involves the reaction of an α-silyl carbanion with a ketone or aldehyde. wikipedia.org
In a hypothetical application to synthesize the target compound, indole-3-carbaldehyde would be treated with the α-lithiated carbanion of acetyltrimethylsilane. This addition would form a β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org This intermediate is pivotal, as its subsequent elimination can be controlled to produce either the (E) or (Z) alkene. nrochemistry.com Treatment with an acid catalyst typically results in anti-elimination, while a base-catalyzed pathway proceeds via syn-elimination. organic-chemistry.orgnrochemistry.com This control over stereochemistry is a significant advantage of the Peterson reaction. wikipedia.org An alternative pathway involves the Brook rearrangement, where an α-silyl carbinol undergoes intramolecular 1,2-anionic migration of the silyl (B83357) group from carbon to oxygen, forming a silyl enol ether. organic-chemistry.orgwikipedia.org While this forms a different product, it highlights the versatility of silyl groups in facilitating molecular rearrangements. organic-chemistry.orgwikipedia.org
Multi-Step Conversions from Indole-3-carbaldehyde Precursors
A highly efficient and widely used method for synthesizing (E)-4-(1H-indol-3-yl)but-3-en-2-one is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.org This reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes. wikipedia.org The HWE reaction employs a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to produce, predominantly, the (E)-alkene. nrochemistry.comwikipedia.org
In this specific synthesis, indole-3-carbaldehyde is treated with the phosphonate carbanion generated by deprotonating diethyl (2-oxopropyl)phosphonate with a suitable base, such as sodium hydride (NaH). organic-chemistry.org The nucleophilic phosphonate carbanion adds to the aldehyde, and the subsequent elimination of the dialkylphosphate byproduct yields the target α,β-unsaturated ketone. wikipedia.org The reaction is known for its high E-selectivity, especially with aromatic aldehydes. wikipedia.org This makes it a superior method to the traditional Wittig reaction for generating the desired (E)-isomer of 4-(1H-indol-3-yl)but-3-en-2-one. organic-chemistry.org
| Indole-3-carbaldehyde Precursor | Resulting Product | Typical Base |
|---|---|---|
| 1H-Indole-3-carbaldehyde | (E)-4-(1H-indol-3-yl)but-3-en-2-one | NaH |
| 5-Methoxy-1H-indole-3-carbaldehyde | (E)-4-(5-Methoxy-1H-indol-3-yl)but-3-en-2-one | NaH |
| 5-Bromo-1H-indole-3-carbaldehyde | (E)-4-(5-Bromo-1H-indol-3-yl)but-3-en-2-one | K₂CO₃ |
| 1-Methyl-1H-indole-3-carbaldehyde | (E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one | NaH |
| 2-Methyl-1H-indole-3-carbaldehyde | (E)-4-(2-Methyl-1H-indol-3-yl)but-3-en-2-one | NaH |
Strategies for Derivatization and Structural Modification of the (E)-4-(1H-indol-3-yl)but-3-en-2-one Core
The (E)-4-(1H-indol-3-yl)but-3-en-2-one scaffold possesses several reactive sites that allow for extensive derivatization and structural modification. These modifications can be targeted at the indole nitrogen, the indole ring system, or the butenone side chain, enabling the synthesis of a diverse library of analogs.
Modification of the Indole Nitrogen: The nitrogen atom of the indole ring is a common site for functionalization. N-alkylation can be readily achieved using a base like sodium hydride (NaH) followed by an alkyl halide, such as methyl iodide. wikipedia.org Similarly, N-acylation can be performed using reagents like benzoyl chloride to introduce an acyl group, which can alter the electronic properties of the indole ring. nrochemistry.com
Modification of the Indole Ring: The benzene (B151609) portion of the indole nucleus is susceptible to electrophilic aromatic substitution. Reactions such as halogenation can introduce fluorine, chlorine, or bromine atoms at various positions (e.g., C5 or C6), depending on the directing effects of the existing substituent and the reaction conditions.
Modification of the Butenone Moiety: The α,β-unsaturated ketone side chain offers multiple avenues for chemical transformation. The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The conjugated double bond is reactive towards nucleophiles in Michael addition reactions. Furthermore, the butenone side chain can be used as a building block for constructing more complex heterocyclic systems fused to the indole core. For instance, reaction with hydrazines could potentially lead to the formation of pyrazole-substituted indoles. The synthesis of related indolylthiazoles and indolylquinazolines from indole precursors demonstrates the feasibility of building new heterocyclic rings as a derivatization strategy. nrochemistry.comconicet.gov.ar
Chemical Reactivity and Mechanistic Transformations of E 4 1h Indol 3 Yl but 3 En 2 One and Its Derivatives
Nucleophilic Addition Reactions
The electron-deficient β-carbon of the enone system in (E)-4-(1H-indol-3-yl)but-3-en-2-one is highly susceptible to attack by nucleophiles. This reactivity is central to the construction of more complex molecular architectures.
Michael Addition Pathways and Substrate Scope
The conjugate addition, or Michael reaction, is a characteristic transformation of α,β-unsaturated carbonyl compounds like (E)-4-(1H-indol-3-yl)but-3-en-2-one. nih.gov In this reaction, a soft nucleophile adds to the β-carbon of the enone, leading to the formation of a 1,5-dicarbonyl compound or a related functionalized derivative after quenching the intermediate enolate. nih.gov The reaction is typically catalyzed by a base, which serves to generate the nucleophilic species.
The general pathway involves the attack of a nucleophile on the electrophilic β-carbon of the indolylbutenone. This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. The scope of nucleophiles that can participate in this reaction is broad, encompassing a range of carbon- and heteroatom-based species. While specific studies on the substrate scope for (E)-4-(1H-indol-3-yl)but-3-en-2-one are specialized, the reactivity pattern is well-established for analogous enone systems. nih.govnsf.gov
Table 1: Potential Nucleophiles for Michael Addition to (E)-4-(1H-indol-3-yl)but-3-en-2-one
| Nucleophile Class | Specific Examples | Expected Product Type |
|---|---|---|
| Carbon Nucleophiles | Enolates (from ketones, esters), Organometallic reagents (e.g., organocuprates), Malonates, Nitroalkanes | 1,5-Dicarbonyl compounds, functionalized ketones |
| Nitrogen Nucleophiles | Primary and secondary amines, Hydrazines, Azides | β-Amino ketones, Hydrazinyl ketones |
| Oxygen Nucleophiles | Alcohols, Phenols (in the presence of a strong base) | β-Alkoxy ketones |
| Sulfur Nucleophiles | Thiols, Thiophenols | β-Thioether ketones |
The efficiency and outcome of the Michael addition can be influenced by reaction conditions, including the choice of solvent, temperature, and catalyst. nih.govbeilstein-archives.org For instance, the use of Lewis acids can enhance the electrophilicity of the enone, facilitating the addition of weaker nucleophiles. nih.gov
Cyclization Reactions
The functional groups within (E)-4-(1H-indol-3-yl)but-3-en-2-one and its derivatives, particularly those formed via initial Michael additions, serve as handles for subsequent cyclization reactions, enabling the synthesis of diverse heterocyclic structures.
Formation of Novel Heterocyclic Systems (e.g., Pyrazolines, Pyrroles, Furans)
The indolylbutenone scaffold is a valuable starting material for constructing five-membered heterocyclic rings.
Pyrazolines: As a chalcone (B49325) analog, (E)-4-(1H-indol-3-yl)but-3-en-2-one can undergo cyclocondensation reactions with hydrazine derivatives to yield pyrazolines. derpharmachemica.com The reaction typically proceeds by the initial nucleophilic attack of the hydrazine on the β-carbon of the enone, followed by an intramolecular cyclization and dehydration. thepharmajournal.comijpbs.com This provides a direct route to 3-(1H-indol-3-ylmethyl)-5-methyl-pyrazoline derivatives, which are of interest in medicinal chemistry. thepharmajournal.combiomedpharmajournal.orgnih.gov
Pyrroles: The synthesis of substituted pyrroles can be achieved via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound as a precursor. organic-chemistry.org A 1,4-dicarbonyl intermediate can be generated from (E)-4-(1H-indol-3-yl)but-3-en-2-one through a Michael addition reaction. For example, the addition of an enolate derived from an α-keto ester would produce the requisite 1,4-dicarbonyl skeleton. Subsequent reaction of this intermediate with ammonia or a primary amine under dehydrating conditions would lead to the formation of a highly substituted indolyl-pyrrole. researchgate.net
Furans: Similar to pyrrole (B145914) synthesis, the Paal-Knorr furan synthesis utilizes a 1,4-dicarbonyl compound. pharmaguideline.comyoutube.com By generating the appropriate 1,4-dicarbonyl intermediate from (E)-4-(1H-indol-3-yl)but-3-en-2-one, subsequent treatment with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) promotes cyclization and dehydration to afford a substituted furan bearing an indolyl moiety. organic-chemistry.org
Intramolecular Electrophilic Cyclizations
Derivatives of (E)-4-(1H-indol-3-yl)but-3-en-2-one can undergo intramolecular electrophilic cyclization, particularly under strongly acidic conditions. In the presence of a Brønsted superacid like triflic acid (TfOH), the carbonyl oxygen of the enone can be protonated, which significantly enhances the electrophilicity of the conjugated system. nih.govsemanticscholar.org This activation allows for an intramolecular Friedel-Crafts-type reaction.
For a suitably substituted derivative, the electron-rich indole (B1671886) ring can act as the intramolecular nucleophile, attacking one of the electrophilic carbons of the protonated enone moiety. This cyclization would lead to the formation of novel polycyclic indole alkaloids. For instance, if the indole nitrogen is tethered to another aromatic group, complex carbazole structures could potentially be formed. nih.gov The reaction proceeds through the formation of a key cationic intermediate, which then cyclizes to form the target carbocyclic or heterocyclic ring. nih.govsemanticscholar.org
Redox Chemistry
The redox chemistry of indolylbutenones involves transformations that alter the oxidation state of the molecule, leading to unique dimeric structures.
Reductive Dimerization Processes of Indolylbutenones
Indolylbutenones can undergo reductive dimerization when treated with single-electron transfer reagents, such as samarium(II) iodide (SmI₂). nih.govresearchgate.net This process involves the formation of a radical anion intermediate upon electron transfer from SmI₂ to the enone system. Two of these radical anions can then couple to form a dimeric species.
Research has demonstrated that the SmI₂-mediated reductive dimerization of a 4-(indol-6-yl)butenone in tetrahydrofuran (THF) leads to the formation of novel vicinally indolyl-substituted cyclopentanols. nih.govresearchgate.net The reaction proceeds via a [3+2] cycloaddition pathway, where the two indolyl units appear to chelate the samarium ion, directing the stereochemical outcome of the newly formed bond between the two β-carbons. researchgate.net This process results in an unexpected cis-configuration of the indolyl groups on the cyclopentanol ring. nih.govresearchgate.net This transformation provides a synthetic route to complex structures like the tetrahydrocyclopenta[f]indole core found in some natural products. researchgate.net
Table 2: SmI₂-Mediated Reductive Dimerization of an Indolylbutenone
| Reactant | Reagent | Solvent | Product | Key Feature |
|---|
Oxidative Transformations of Related Indole Derivatives
The indole nucleus, being electron-rich, is susceptible to a variety of oxidative transformations. The specific outcome of these reactions is highly dependent on the oxidant, catalyst, and reaction conditions. For indole derivatives related to (E)-4-(1H-indol-3-yl)but-3-en-2-one, where the C3 position is substituted with an electron-withdrawing group, oxidative reactions primarily target the C2-C3 double bond of the pyrrole ring.
A significant transformation in this regard is the Witkop-Winterfeldt oxidation, which involves the oxidative cleavage of the C2-C3 double bond. eurekaselect.comresearchgate.net This reaction converts the indole ring into a 2-acylamino- or 2-formamidobenzaldehyde/ketone derivative. A range of oxidizing agents can accomplish this transformation, including ozone, peracids (like m-CPBA), periodic acid, and catalytic systems involving molecular oxygen. thieme-connect.comresearchgate.net For instance, visible-light-mediated oxidative cleavage of N-carbonylated indoles using methylene (B1212753) blue as a photocatalyst has been reported to be effective under mild conditions. thieme-connect.com Similarly, copper nitride nanocubes have been shown to catalyze the Witkop oxidation of C2,C3-disubstituted indoles using molecular oxygen as the sole oxidant. osaka-u.ac.jp
The initial product of this cleavage is often an N-formylkynurenine-type compound, which can sometimes undergo subsequent intramolecular cyclization (a Camps-cyclization) to form quinolone derivatives. eurekaselect.com The choice of solvent and reagents can influence the final product. For example, the oxidation of 3-methylindole derivatives can be selectively functionalized to afford quinazolinones in the presence of primary amines and an oxidant like tert-butyl hydroperoxide (TBHP). acs.org
Biomimetic oxidation, often employing metalloporphyrin catalysts to mimic heme enzymes, represents another pathway. kisti.re.kr This approach can yield a variety of products, including 2-oxindoles, 3-oxindoles, and isatins, depending on the specific catalytic system and reaction conditions. acs.org An artificial manganese-containing mini-enzyme has demonstrated the ability to selectively oxidize indole at the C3 position, leading to a 3-oxindole derivative that incorporates a solvent molecule at the C2 position. acs.org
| Indole Substrate Type | Oxidant/Catalyst | Major Product Type | Reference |
|---|---|---|---|
| N-Carbonylated Indoles | Methylene Blue / Visible Light / O₂ | 2-Acylaminobenzaldehyde | thieme-connect.com |
| C2,C3-Disubstituted Indoles | Cu₃N NCs / O₂ | 2-Acylaminoketone | osaka-u.ac.jp |
| Generic Indoles | Ozone (O₃) | 2-Formamidobenzaldehyde | researchgate.net |
| 3-Methylindoles | n-Bu₄NI / TBHP / Primary Amine | Quinazolinone | acs.org |
| Unsubstituted Indole | Mn-MC6*a (Artificial Enzyme) / TFE | 2-(Trifluoroethoxy)-3-oxindole | acs.org |
Functional Group Interconversions and Advanced Derivatization
N-Alkylation and N-Protection Strategies
The nitrogen atom of the indole ring in (E)-4-(1H-indol-3-yl)but-3-en-2-one is a key site for functionalization. However, direct N-alkylation can be challenging due to the competing reactivity of the C3 position, which is the most nucleophilic site in an unsubstituted indole. organic-chemistry.org Since the C3 position in the title compound is already substituted, the propensity for N-alkylation is increased, although C2 functionalization can still compete.
Strategies for selective N-alkylation often involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃). organic-chemistry.org The reaction can be performed in various solvents, with ionic liquids sometimes offering enhanced efficiency and selectivity. organic-chemistry.org An alternative, sustainable approach is the "borrowing-hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a transition metal catalyst. While this method often favors C3-alkylation, specific iron-based catalytic systems have been developed that selectively promote N-alkylation of indolines, which can then be oxidized back to the corresponding N-alkylated indoles. nih.gov
Given the reactivity of both the indole N-H and the enone system, N-protection is a crucial strategy in the multi-step synthesis of complex derivatives. Protecting the indole nitrogen prevents unwanted side reactions and can also be used to direct functionalization to other positions on the molecule. Commonly employed N-protecting groups include:
Tosyl (Ts): A robust group that enhances the acidity of the N-H proton and is stable to many reaction conditions.
Carbamates (e.g., Boc, Cbz): These groups are widely used due to their straightforward introduction and removal under specific acidic (Boc) or hydrogenolytic (Cbz) conditions.
Benzyl (Bn): A stable group that can be removed by hydrogenolysis.
The choice of protecting group depends on the planned synthetic route and the chemical tolerances of other functional groups within the molecule.
| Strategy | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Base-Mediated N-Alkylation | KOH / Alkyl Halide / Ionic Liquid | Selective N-alkylation of various N-acidic heterocycles. | organic-chemistry.org |
| Reductive Cross-Coupling | Ketone / H₂O / Dearomatization-Rearomatization | N-alkylation with sterically hindered ketones. | organic-chemistry.org |
| Borrowing Hydrogen (from Indoline) | Alcohol / Iron Catalyst, then Oxidation (FeBr₃/TEMPO) | Selective N-alkylation of indoles via an indoline intermediate. | nih.gov |
| Detosylation/Alkylation | N-Tosylindole / Alcohol (as alkylating agent) | One-pot selective N-alkylation. | organic-chemistry.org |
Regioselective Functionalization of the Indole and Butenone Moieties
The structure of (E)-4-(1H-indol-3-yl)but-3-en-2-one offers multiple sites for regioselective functionalization, including the indole C2 position, the benzenoid ring (C4-C7), the indole nitrogen, and the α,β-unsaturated butenone system.
Indole Moiety: With the highly reactive C3 position blocked, transition metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing other positions. rsc.org
C2-Functionalization: The C2 position is the next most activated site on the pyrrole ring for electrophilic attack or metallation. Palladium-catalyzed C-H arylation or alkenylation can be directed to the C2 position. nih.govnih.gov Photoredox catalysis using aryldiazonium salts under metal-free conditions has also been shown to achieve regioselective C2-arylation of tryptophan-containing molecules. acs.org
C4-C7 Functionalization: Functionalization of the benzene (B151609) portion of the indole is more challenging but can be achieved using directing groups. For example, a phosphinoyl directing group on the indole nitrogen can steer palladium-catalyzed C-H arylation specifically to the C7 position. acs.org
Catalyst-Controlled Selectivity: In complex systems, the choice of catalyst or base can completely switch the site of reactivity. For instance, in the palladium-catalyzed arylation of a drug molecule containing both an indole and an acrylamide moiety, using K₂CO₃ as the base resulted in functionalization of the acrylamide, while using t-BuONa switched the selectivity to the indole C2 position. This highlights the potential for selectively modifying either the indole or the butenone-like portion of the target molecule through careful choice of reagents.
Butenone Moiety: The α,β-unsaturated ketone of the butenone side chain is a classic Michael acceptor. It is highly susceptible to conjugate addition by a wide range of nucleophiles.
Michael Addition: Nucleophiles such as amines, thiols, or carbanions can add to the β-carbon (the carbon adjacent to the indole ring), leading to a variety of functionalized derivatives.
Reactions with Indoles: Another molecule of indole can act as a nucleophile. Iron-catalyzed reactions between unprotected indoles and vinyl ketones have been shown to result in C3-alkylation of the attacking indole onto the β-carbon of the vinyl ketone. oup.comoup.com This suggests that under certain conditions, (E)-4-(1H-indol-3-yl)but-3-en-2-one could potentially dimerize or react with other indole species.
The interplay between the reactivity of the indole ring and the butenone system allows for complex and diverse derivatization, which can be controlled by the judicious selection of catalysts, protecting groups, and reaction conditions.
Structure Activity Relationship Sar Studies of E 4 1h Indol 3 Yl but 3 En 2 One Analogs
Impact of Substituent Effects on the Indole (B1671886) Nucleus
The indole nucleus serves as a critical component of the (E)-4-(1H-indol-3-yl)but-3-en-2-one scaffold, and its substitution pattern has a profound impact on biological activity. Both the position and the electronic nature of the substituents can modulate the potency and selectivity of the analogs.
Research has shown that the introduction of small alkyl groups, such as methyl, on the indole nitrogen (N-1 position) can be favorable for activity. For instance, N-methylation of some indole-5-chalcones has been reported to double their potency. researchgate.net Conversely, larger N-alkyl substituents, such as propyl or propargyl groups, can lead to a significant decrease or even loss of activity. nih.gov This suggests that the size of the substituent at this position is a critical determinant of biological efficacy, with steric hindrance likely playing a role in the interaction with the target protein.
Table 1: Impact of Indole Nucleus Substitution on Biological Activity
| Compound Analog | Substitution on Indole Nucleus | Observed Biological Activity Trend | Reference(s) |
| N-Methyl Analog | Methyl group at N-1 position | Increased potency in some series | researchgate.net |
| N-Propyl Analog | Propyl group at N-1 position | Decreased or loss of activity | nih.gov |
| 6-Fluoro Analog | Fluorine at C-6 position | Favorable for cytotoxicity | researchgate.net |
| 5-Bromo Analog | Bromine at C-5 position | Significant cytotoxicity | semanticscholar.org |
| 5-Methoxy Analog | Methoxy (B1213986) group at C-5 position | Significant cytotoxicity | semanticscholar.org |
This table provides a generalized summary of observed trends. The specific impact of a substituent can vary depending on the full molecular context of the analog.
Influence of Substitutions on the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone moiety is a key pharmacophoric element in chalcones and their analogs, acting as a Michael acceptor and participating in crucial interactions with biological targets. Modifications to this part of the molecule have been shown to significantly influence biological activity. nih.govnih.gov
One of the most notable modifications is the introduction of a substituent at the α-position of the enone system. The presence of an α-methyl group has been identified as a critical factor for enhancing the cytotoxic effects of some indole-chalcone derivatives. researchgate.netresearchgate.net This substitution can influence the geometry of the molecule, which may lead to improved binding at the target site. researchgate.net The introduction of an α-cyano group has also been reported to yield potent anticancer agents in some bis-indolyl chalcone (B49325) series. researchgate.net
The aromatic ring attached to the carbonyl group of the ketone is another site for fruitful modification. The substitution pattern on this phenyl ring can dramatically alter the biological activity. For example, in a series of indolyl chalcones evaluated for their ability to bind to β-amyloid aggregates, the affinity ranged widely depending on the substituent on this phenyl ring. nih.gov The presence and position of groups like methoxy substituents on this aromatic ring can significantly influence cytotoxicity. researchgate.net
Table 2: Influence of α,β-Unsaturated Ketone Moiety Substitution on Biological Activity
| Compound Analog | Substitution on α,β-Unsaturated Ketone | Observed Biological Activity Trend | Reference(s) |
| α-Methyl Analog | Methyl group at the α-position | Enhanced cytotoxic effects | researchgate.netresearchgate.net |
| α-Cyano Analog | Cyano group at the α-position | Potent anticancer activity in certain series | researchgate.net |
| Phenyl Ring Substituted Analogs | Various substituents on the phenyl ring | Activity is highly dependent on the nature and position of the substituent | researchgate.netnih.gov |
Stereochemical Considerations: Significance of the (E)-Configuration
The stereochemistry of the double bond in the α,β-unsaturated ketone linker is a crucial determinant of the biological activity of (E)-4-(1H-indol-3-yl)but-3-en-2-one and its analogs. The molecule can exist as two geometric isomers, (E) and (Z), depending on the spatial arrangement of the substituents around the double bond.
Overwhelmingly, studies on chalcones and related compounds have demonstrated that the (E)-isomer, where the indole and ketone moieties are on opposite sides of the double bond (trans configuration), is the more biologically active form. researchgate.netresearchgate.net The (E)-configuration imparts a more linear and planar structure to the molecule, which is often optimal for fitting into the binding sites of target proteins. researchgate.net The synthesis of α-methyl chalcone derivatives, for instance, typically yields the (E)-isomers, which are the focus of biological evaluation due to their expected higher potency. researchgate.net The less active or inactive nature of the (Z)-isomer highlights the strict stereochemical requirements for effective biological interaction.
Conformational Analysis and its Correlation with Biological Efficacy
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule can interact with its biological target. For (E)-4-(1H-indol-3-yl)but-3-en-2-one analogs, conformational analysis, which explores the accessible spatial arrangements of the atoms, is essential for understanding their efficacy.
While the (E)-configuration defines the geometry of the double bond, the molecule still possesses rotational freedom around the single bonds, allowing it to adopt various conformations. The preferred conformation, or the ensemble of low-energy conformations, is thought to be the one that is recognized by and binds to the biological target. Computational studies are often employed to predict these low-energy conformations. nih.gov The planarity of the chalcone backbone is often considered important for activity, and substituents that disrupt this planarity can lead to a decrease in potency. The relative orientation of the indole ring and the phenyl ketone moiety is a key conformational feature that can influence biological activity.
Computational Approaches in Guiding SAR Elucidation
Computational chemistry has become an indispensable tool in the study of structure-activity relationships, providing insights that are often difficult to obtain through experimental methods alone. For (E)-4-(1H-indol-3-yl)but-3-en-2-one analogs, various computational techniques have been applied to guide the elucidation of SAR.
Molecular docking studies are frequently used to predict the binding mode of these compounds within the active site of a target protein. nih.gov These studies can help to rationalize the observed SAR by showing how different substituents either enhance or disrupt favorable interactions, such as hydrogen bonds or hydrophobic contacts. For example, docking studies have been used to show how indole-based compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. 2D-QSAR models have been developed for indole derivatives to correlate their structural features with their antioxidant activity, helping to recommend promising candidates for synthesis and testing. nih.gov These models can identify key molecular descriptors that are correlated with biological activity, thus guiding the design of new analogs with improved efficacy.
Analytical Methodologies for Characterization and Research Oriented Study of E 4 1h Indol 3 Yl but 3 En 2 One
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for the structural elucidation of (E)-4-(1H-indol-3-yl)but-3-en-2-one, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H, ¹³C, DEPT, COSY, HMQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of (E)-4-(1H-indol-3-yl)but-3-en-2-one in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC/HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (E)-4-(1H-indol-3-yl)but-3-en-2-one, the spectrum exhibits characteristic signals for the indole (B1671886) ring protons, the vinylic protons of the butenone chain, and the methyl protons. The large coupling constant (typically >15 Hz) between the two vinylic protons is a key indicator of the trans or (E) configuration of the double bond. researchgate.net The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 8.0 ppm). nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound is characterized by signals corresponding to the carbonyl carbon (C=O) of the ketone group (typically δ > 190 ppm), the carbons of the C=C double bond, the aromatic carbons of the indole ring, and the methyl carbon. libretexts.orgacgpubs.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR: Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). youtube.comjeol.com It is used to trace the connectivity of the proton spin systems within the indole ring and along the butenone side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. youtube.comnih.gov It provides a definitive link between the ¹H and ¹³C assignments.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for (E)-4-(1H-indol-3-yl)but-3-en-2-one
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Indole N-H | > 8.0 (broad singlet) | - | Disappears on D₂O exchange |
| Indole C2-H | ~7.2-7.5 (doublet) | ~124 | |
| Indole C4-H to C7-H | ~7.0-7.8 (multiplets) | ~111-126 | Aromatic region |
| Indole C3a, C7a | - | ~128, ~136 | Quaternary carbons |
| Vinylic Cα-H (to C=O) | ~6.5-6.8 (doublet) | ~125-130 | Part of the α,β-unsaturated system |
| Vinylic Cβ-H (to Indole) | ~7.5-7.8 (doublet) | ~135-145 | J-coupling constant with Cα-H > 15 Hz confirms (E)-isomer |
| Carbonyl C=O | - | ~195-200 | Ketone functional group libretexts.org |
| Methyl CH₃ | ~2.3-2.5 (singlet) | ~25-30 | Ketone methyl group libretexts.org |
Mass Spectrometry (MS, HRMS, CI/MS, EI/MS, LC-MS, APCI)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound.
Standard MS: Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are used to generate a molecular ion (M⁺) or a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight of the compound (185.22 g/mol ). mdpi.comnih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.
HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. rsc.orgrsc.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas, thus confirming the formula C₁₂H₁₁NO.
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for analyzing reaction mixtures and confirming the identity of the product peak. Ionization methods like Atmospheric Pressure Chemical Ionization (APCI) are often employed. rsc.org
Table 2: Mass Spectrometry Data for (E)-4-(1H-indol-3-yl)but-3-en-2-one
| Technique | Ionization Mode | Expected m/z | Information Provided |
|---|---|---|---|
| MS | ESI+ | 186.0913 ([M+H]⁺) | Molecular Weight Confirmation |
| MS | ESI+ | 208.0732 ([M+Na]⁺) | Molecular Weight Confirmation |
| HRMS | ESI+ | 186.0919 (calculated for C₁₂H₁₂NO⁺) | Elemental Composition Confirmation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. rsc.orgresearchgate.net
The IR spectrum of (E)-4-(1H-indol-3-yl)but-3-en-2-one shows several distinct absorption bands:
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring. rdd.edu.iq
C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the conjugated ketone (C=O) group. orientjchem.orgresearchgate.net The conjugation lowers the frequency compared to a simple aliphatic ketone.
C=C Stretch: The stretching vibration of the alkene C=C bond appears around 1600-1640 cm⁻¹. Aromatic C=C stretching bands from the indole ring are also observed in the 1450-1600 cm⁻¹ range. researchgate.netorientjchem.org
C-H Bending: A strong band near 970 cm⁻¹ is often indicative of the out-of-plane bending of the trans-disubstituted alkene protons, further supporting the (E)-stereochemistry.
Table 3: Characteristic IR Absorption Bands for (E)-4-(1H-indol-3-yl)but-3-en-2-one
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
| Ketone C=O | Stretch | 1650 - 1680 |
| Alkene/Aromatic C=C | Stretch | 1450 - 1640 |
| Trans-alkene C-H | Out-of-plane bend | ~970 |
Crystallographic Analysis
While spectroscopic methods provide the molecular structure, crystallographic analysis offers an unambiguous picture of the molecule's three-dimensional arrangement in the solid state.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline solid. crystalpharmatech.combohrium.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise 3D map of electron density can be generated, revealing atomic positions, bond lengths, and bond angles.
For (E)-4-(1H-indol-3-yl)but-3-en-2-one, this technique definitively:
Confirms the (E) geometry of the carbon-carbon double bond.
Determines the planarity of the α,β-unsaturated ketone system and its orientation relative to the indole ring. nih.gov
Identifies intermolecular interactions, such as hydrogen bonds involving the indole N-H donor and the ketone C=O acceptor, which dictate the crystal packing. researchgate.netresearchgate.net
Table 4: Representative Crystal Data for an Indole Chalcone (B49325) Analog
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₇NO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.4014 |
| b (Å) | 9.8347 |
| c (Å) | 10.0318 |
| α (°) | 62.821 |
| β (°) | 85.539 |
| γ (°) | 65.262 |
| Z (molecules/unit cell) | 2 |
Data for (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone, a structurally similar compound. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the isolation of (E)-4-(1H-indol-3-yl)but-3-en-2-one from reaction mixtures and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.comrdd.edu.iq The compound's purity can be initially gauged by the presence of a single spot on the TLC plate when visualized under UV light or with a staining agent.
Flash Column Chromatography: This is the standard preparative technique used to purify the compound on a larger scale. The crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is passed through. nih.gov The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure (E)-4-(1H-indol-3-yl)but-3-en-2-one. The purity of the collected fractions is then typically confirmed by TLC.
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Determination
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of individual components in a mixture. In the context of (E)-4-(1H-indol-3-yl)but-3-en-2-one, reversed-phase HPLC (RP-HPLC) is the most common and effective modality. This method is crucial for determining the purity of a synthesized batch and establishing its characteristic retention time (t_R) under specific analytical conditions, which serves as a key identifier.
Research Findings:
The analysis of indole-chalcone derivatives is well-established, with numerous methods reported in the scientific literature. nih.govscielo.brnih.govresearchgate.netptfarm.plresearchgate.net A typical RP-HPLC method employs a nonpolar stationary phase (most commonly a C18-bonded silica column) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with acidic modifiers like trifluoroacetic acid (TFA) or formic acid frequently added to improve peak shape and resolution. nih.govresearchgate.net
For a compound like (E)-4-(1H-indol-3-yl)but-3-en-2-one, the extended π-conjugation system, which includes the indole ring, the enone moiety, and the double bond, results in strong UV absorbance, making UV-Vis detection a suitable and sensitive choice. researchgate.net The detection wavelength is typically set at the compound's maximum absorbance (λ_max), which for many chalcones falls in the 280-320 nm range. nih.govresearchgate.net
The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak with a consistent retention time. The presence of other peaks indicates impurities, which could be unreacted starting materials, byproducts, or degradation products. For instance, a study on a similar indole-chalcone hybrid reported a purity of 98% with a retention time of 14.423 minutes under its specific HPLC conditions. preprints.org
The table below outlines a representative set of conditions and expected results for the HPLC analysis of (E)-4-(1H-indol-3-yl)but-3-en-2-one and its common precursors.
| Compound | Plausible Retention Time (t_R) [min] | Purity [%] |
|---|---|---|
| Indole-3-carbaldehyde | 4.8 | >99% (Starting Material) |
| Acetone (B3395972) | 2.1 | N/A (Reagent/Solvent) |
| (E)-4-(1H-indol-3-yl)but-3-en-2-one | 11.2 | 98.5% |
HPLC Analytical Conditions:
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography is a rapid, cost-effective, and widely used analytical technique for monitoring the progress of a chemical reaction. nih.govderpharmachemica.comusd.ac.id It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product over time.
Research Findings:
In the synthesis of chalcones, which often involves a Claisen-Schmidt condensation between an aldehyde and a ketone, TLC is the method of choice for reaction monitoring. derpharmachemica.comusd.ac.id For nonpolar to moderately polar compounds like (E)-4-(1H-indol-3-yl)but-3-en-2-one, a normal-phase TLC system is used, which consists of a polar stationary phase (typically silica gel coated on an aluminum or glass plate) and a nonpolar mobile phase (eluent). rsc.orglibretexts.org
A common eluent system for chalcones and indole derivatives is a mixture of a nonpolar solvent like hexane or heptane (B126788) and a more polar solvent such as ethyl acetate. rsc.orguchicago.edubiotage.com By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve optimal separation of the components in the reaction mixture. libretexts.orgwpmucdn.com As the reaction proceeds, aliquots are taken from the reaction mixture, spotted on the TLC plate, and developed. The spots are typically visualized under UV light (at 254 nm), where the conjugated aromatic compounds appear as dark spots. rsc.org
The product, (E)-4-(1H-indol-3-yl)but-3-en-2-one, is expected to be less polar than the starting material indole-3-carbaldehyde due to the extension of the nonpolar carbon framework, but more polar than simple hydrocarbons. Its Retardation factor (R_f), a ratio of the distance traveled by the spot to the distance traveled by the solvent front, will be distinct from the R_f values of the starting materials. A successful reaction is indicated by the gradual disappearance of the starting material spots and the appearance and intensification of the product spot. usd.ac.id
The following data table illustrates how TLC can be used to monitor the synthesis of (E)-4-(1H-indol-3-yl)but-3-en-2-one from indole-3-carbaldehyde and acetone.
| Compound | Plausible R_f Value | Observation at Reaction Time (T) |
|---|---|---|
| Indole-3-carbaldehyde (Starting Material) | 0.25 | Strong spot at T=0 hr; Faint spot at T=4 hr; Absent at T=8 hr |
| (E)-4-(1H-indol-3-yl)but-3-en-2-one (Product) | 0.45 | Absent at T=0 hr; Faint spot at T=1 hr; Strong spot at T=8 hr |
TLC Analytical Conditions:
Future Perspectives and Advanced Research Directions for E 4 1h Indol 3 Yl but 3 En 2 One in Academic Research
Development of Sustainable and Greener Synthetic Methodologies
The classical Claisen-Schmidt condensation used to synthesize chalcones often involves harsh conditions and long reaction times. tandfonline.com Future research is increasingly focused on developing environmentally benign and efficient synthetic routes for (E)-4-(1H-indol-3-yl)but-3-en-2-one and its analogs.
Key areas of development include:
Mechanochemistry: An efficient, eco-friendly one-step mechanochemical synthesis of indole (B1671886) hybrid chalcones has been demonstrated using liquid-assisted grinding in a high-energy ball mill. This method features short reaction times (15–60 minutes) and requires minimal use of organic solvents. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation offers a rapid and efficient pathway for synthesizing indole-chalcone hybrids. One approach involves the reaction of a Boc-protected indole with acetophenones in ethanol (B145695) with a piperidine (B6355638) catalyst, which yields the final product in a one-pot reaction where the Boc-group is cleaved during the process. acs.orgacs.org
Solvent-Free and Catalyst-Free Methods: Researchers have developed Claisen-Schmidt condensation reactions under solvent-free conditions, which avoid the use of hazardous solvents and reduce costs. nih.gov Additionally, multicomponent reactions, sometimes proceeding without a metal catalyst in benign solvents like ethanol, represent an innovative and sustainable approach to assembling the core indole structure. tandfonline.comresearchgate.net
| Methodology | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Mechanochemical Synthesis | High-energy ball milling, liquid-assisted grinding (ethanol) | Short reaction time (15-60 min), eco-friendly, reduced solvent use | tandfonline.com |
| Microwave-Assisted Synthesis | Microwave reactor (e.g., 180°C), ethanol, piperidine catalyst | Rapid, one-pot approach, efficient | acs.orgacs.org |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation, various solvents and catalysts | Reduced reaction time, improved yields | nih.gov |
| Solvent-Free Condensation | Reaction of neat reactants, often with a solid base | Avoids hazardous solvents, cost-effective, simple workup | nih.gov |
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the anticancer activity of indole-chalcones is well-documented, the full scope of their biological targets and mechanisms remains an active area of investigation. Future research will delve deeper into both known and novel pathways.
Tubulin Polymerization Inhibition: A primary mechanism for many indole-chalcone derivatives is the inhibition of tubulin polymerization by binding to the colchicine (B1669291) site. nih.govresearchgate.netmedchemexpress.com This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Derivatives have been synthesized that show potent activity, with IC50 values in the nanomolar range. nih.gov
Induction of Methuosis: Certain indole-based chalcones can induce methuosis, a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles. nih.govmdpi.com A potent derivative, MOMIPP, induces methuosis at low micromolar concentrations and is effective against cancer cells resistant to conventional apoptosis-inducing drugs. mdpi.com This unique mechanism presents a promising strategy for overcoming drug resistance.
Novel Enzyme Inhibition: Beyond tubulin, indole-chalcone hybrids are being investigated as inhibitors of other key enzymes in pathology. Studies have shown that certain derivatives can inhibit protein kinases like EGFR and c-MET, which are critical in cancer cell signaling. nih.gov Others have been designed as inhibitors of 5-Lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. researchgate.net
| Biological Target | Mechanism of Action | Key Finding | Reference |
|---|---|---|---|
| Tubulin | Inhibition of polymerization at colchicine binding site | Derivative 14k showed IC50 values of 3-9 nM against six cancer cell lines. | nih.gov |
| Not protein-specific | Induction of methuosis (non-apoptotic cell death) | MOMIPP induces methuosis at low µM concentrations. | mdpi.com |
| EGFR / c-MET Kinases | Inhibition of kinase activity | Compound 9d showed equipotent EGFR inhibition to erlotinib (B232) (IC50 = 0.052 µM). | nih.gov |
| 5-Lipoxygenase (5-LOX) | Inhibition of inflammatory enzyme | Chalcone-thiazole hybrids showed potent 5-LOX inhibition (e.g., IC50 = 0.07 µM). | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid screening and prediction of molecular properties. For a scaffold like (E)-4-(1H-indol-3-yl)but-3-en-2-one, these technologies can accelerate the identification of potent and selective derivatives.
Predictive Modeling: ML algorithms are being trained on datasets of indole derivatives to predict their biological activity, such as anticancer potency (LogIC50). hw.ac.uk Techniques like Random Forest (RF), Support Vector Regression (SVR), and Neural Networks (NN) have shown good performance in predicting the energy barrier and selectivity of reactions involving indoles. rsc.orghw.ac.uk
Feature Selection and QSAR: Quantitative Structure-Activity Relationship (QSAR) models are crucial for understanding which molecular features drive activity. A modified GP-Tree feature selection algorithm has been used to identify the most relevant descriptors for predicting the anticancer activity of indole derivatives. hw.ac.uk This helps in focusing synthetic efforts on compounds with a higher probability of success.
Virtual Screening: ML-based models, such as those using naive Bayesian (NB) and recursive partitioning (RP) algorithms, can be used to virtually screen large compound libraries to identify novel inhibitors for specific targets like indoleamine 2,3-dioxygenase (IDO). ju.edu.sa
| ML Application | Algorithm/Technique | Objective | Reported Performance | Reference |
|---|---|---|---|---|
| Activity Prediction | AdaBoost-ALO | Predicting LogIC50 for anti-prostate cancer activity | R² = 0.9852 | hw.ac.uk |
| Reaction Prediction | Random Forest (RF) | Predicting energy barrier and selectivity of C-H activation | Identified as the most suitable prediction method in the study. | rsc.orghw.ac.uk |
| Virtual Screening | Naive Bayesian (NB), Recursive Partitioning (RP) | Identifying new IDO inhibitors | Identified three new inhibitors with IC50 values < 5 µM. | ju.edu.sa |
Advanced Computational Studies for Rational Drug Design and Lead Optimization
Computational chemistry provides indispensable tools for understanding molecular interactions at an atomic level, guiding the rational design of more effective drugs.
Molecular Docking: This technique is widely used to predict the binding pose and affinity of indole-chalcone derivatives to their biological targets. Docking studies have been crucial in confirming that these compounds bind to the colchicine site of tubulin and in elucidating interactions with other targets like DNA gyrase and lipoxygenase. medchemexpress.comrsc.orgsmolecule.com
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and conformational properties of these molecules. rsc.orgmdpi.com These studies help in rationalizing reaction outcomes and predicting the stability of different conformers, which is essential for understanding biological activity. rsc.orgoptica.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. rsc.orgmdpi.com They have been used to examine the stability of chalcone-lipoxygenase complexes predicted by docking, confirming the durability of the binding interactions. rsc.org
Investigation into Applications Beyond Traditional Medicinal Chemistry (e.g., Materials Science, Catalysis)
The unique electronic and structural properties of the indole-chalcone scaffold make it a candidate for applications beyond medicine, particularly in materials science.
Corrosion Inhibition: Indole derivatives have demonstrated significant potential as corrosion inhibitors for metals like carbon steel in acidic environments. hw.ac.ukhw.ac.ukmdpi.comresearchgate.net They adsorb onto the metal surface, forming a protective barrier against corrosive agents. hw.ac.ukmdpi.com Studies show inhibition efficiencies of over 80%, highlighting a practical application in industrial materials protection. hw.ac.ukmdpi.com
Nonlinear Optical (NLO) Materials: The conjugated π-system of the chalcone (B49325) framework, which connects an electron donor and an electron acceptor group, makes these molecules promising candidates for NLO applications. nih.govrsc.orgoptica.orgijres.org Chalcone derivatives are being investigated for their ability to generate second and third harmonics of light, which is useful for laser technology and optical data storage. optica.orgijres.org
Chemosensors: The chalcone structure can be functionalized to create chemosensors for detecting specific analytes, such as metal ions. rsc.orgnih.gov The binding of a metal ion to the chalcone derivative alters its intramolecular charge transfer (ICT) properties, resulting in a detectable colorimetric or fluorescent change. nih.govmdpi.comresearchgate.net Chalcone-based sensors have been developed for ions like Ni2+ and Cu2+. mdpi.comresearchgate.net
| Application Area | Principle | Example | Reference |
|---|---|---|---|
| Corrosion Inhibition | Adsorption of indole derivatives on metal surfaces to form a protective film. | Inhibiting mild steel corrosion in H2SO4 with >81% efficiency. | hw.ac.ukmdpi.com |
| Nonlinear Optics (NLO) | The conjugated D-π-A structure allows for high molecular hyperpolarizabilities. | Used for second harmonic generation (frequency doubling). | optica.orgijres.org |
| Chemosensors | Analyte binding induces a change in the molecule's optical properties (color/fluorescence). | A chalcone-based sensor for colorimetric detection of Ni2+ ions in water. | mdpi.com |
Elucidation of Complex Structure-Function Relationships via Advanced Biophysical Techniques
To fully understand how (E)-4-(1H-indol-3-yl)but-3-en-2-one and its analogs function, it is essential to move beyond simple activity assays and use advanced biophysical techniques to study their direct interactions with biological targets.
Saturation Transfer Difference (STD) NMR: This powerful NMR technique can identify the specific protons of a ligand that are in close contact with a target protein, revealing the binding epitope. STD NMR has been used to map the atomic details of how chalcone derivatives interact with enzymes like lipoxygenase, providing crucial data for structure-based drug design. rsc.org
Differential Scanning Fluorimetry (DSF): DSF measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a protein in the presence of a compound indicates direct interaction. This technique has been used to confirm the direct binding of an indole-chalcone derivative to tubulin, showing a greater stabilizing effect than standard microtubule-targeting agents. researchgate.net
X-ray Crystallography: Obtaining a crystal structure of the compound bound to its target provides the ultimate atomic-level detail of the interaction. While challenging, solving the co-crystal structure of an indole-chalcone with a target like tubulin or a kinase would be a major breakthrough, enabling highly precise lead optimization.
These advanced research directions highlight the vast and exciting future for academic research into (E)-4-(1H-indol-3-yl)but-3-en-2-one. By combining green chemistry, novel biological probes, computational intelligence, and advanced biophysical methods, the scientific community can continue to unlock the multifaceted potential of this important chemical scaffold.
Table of Mentioned Compounds
| Compound Name |
|---|
| (E)-4-(1H-indol-3-yl)but-3-en-2-one |
| 1-Boc-3-formylindole |
| Acetophenone (B1666503) |
| Ethanol |
| Piperidine |
| 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) |
| Erlotinib |
| Indoleamine 2,3-dioxygenase (IDO) |
| Nickel(II) ion (Ni2+) |
| Copper(II) ion (Cu2+) |
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-4-(1H-indol-3-yl)-3-buten-2-one?
- Methodological Answer : The compound can be synthesized via aldol condensation or hydrazone formation. For example, analogous indole-acrylaldehyde derivatives are prepared by reacting indole derivatives with α,β-unsaturated ketones under acidic catalysis, followed by purification via column chromatography . Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry, as demonstrated in structurally similar compounds like (E)-3-(3-(4-fluorophenyl)-1-isopropylindol-2-yl)acrylaldehyde .
Q. How can the stereochemical configuration of the (E)-isomer be experimentally validated?
- Methodological Answer : SC-XRD is the gold standard for stereochemical confirmation. For instance, (E)-configured indole derivatives were resolved using Mo-Kα radiation (λ = 0.71073 Å) at 153 K, with data refined via SHELXL-97 . Complementary techniques include NOESY NMR to assess spatial proximity of substituents and UV/Vis spectroscopy to monitor π→π* transitions influenced by conjugation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹) and conjugation effects .
- Mass Spectrometry (EI-MS) : Determines molecular ion peaks and fragmentation patterns. For example, β-ionone analogs show characteristic [M⁺] peaks at m/z 192 .
- NMR : ¹H/¹³C NMR resolves indole proton environments (e.g., H-3 indole proton at δ 7.1–7.3 ppm) and ketone carbons (δ ~200 ppm) .
Advanced Research Questions
Q. How can conflicting thermodynamic data in hydrogenation reactions involving α,β-unsaturated ketones be resolved?
- Methodological Answer : Contradictions in ΔrH° values (e.g., -511.7 kJ/mol for hydrogenation of 4-phenyl-3-buten-2-one) may arise from solvent effects or catalyst selectivity. Use calorimetry (e.g., bomb calorimetry) under controlled conditions and validate via computational methods like density functional theory (DFT) to model reaction pathways. Cross-reference with gas-phase thermochemistry data from NIST .
Q. What computational strategies predict the reactivity of (E)-4-(1H-indol-3-yl)-3-buten-2-one in nucleophilic additions?
- Methodological Answer : Molecular Operating Environment (MOE) software can model frontier molecular orbitals (FMOs) to identify electrophilic sites. For β-ionone analogs, HOMO-LUMO gaps (~5 eV) correlate with reactivity toward Michael additions . Molecular dynamics simulations (e.g., AMBER force fields) assess solvent effects on transition states .
Q. How do substituents on the indole ring influence the compound’s photophysical properties?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) redshift UV/Vis absorption maxima (e.g., 4-hydroxy-3-methoxystyryl ketone absorbs at λmax = 320 nm) . Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets models excited-state behavior. Compare experimental fluorescence quantum yields (Φ) with simulated radiative decay rates .
Q. What protocols ensure safe handling of reactive indole derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas in hydrazone syntheses) .
- First Aid : Immediate rinsing with water for skin/eye contact, as per CLP/GHS guidelines for acute toxicity (Category 4) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported crystallographic parameters for indole-based ketones?
- Methodological Answer : Cross-validate lattice parameters (e.g., unit cell dimensions, space groups) using multiple datasets. For example, SC-XRD data for bis(indolyl)pyridinium salts show consistency in torsion angles (±0.5°) when refined with high-resolution data (R factor < 0.08) . Discrepancies may arise from temperature-dependent polymorphism—address by repeating experiments at 100–298 K .
Methodological Resources
- Thermochemical Data : NIST Chemistry WebBook provides ΔfH° and ΔcH° values for analogous compounds (e.g., β-ionone: ΔfH°liquid = -213.4 kJ/mol) .
- Spectral Libraries : NIST Mass Spectrometry Data Center offers electron ionization (EI) spectra for fragmentation pattern matching .
- Crystallography Tools : SHELX suite for structure refinement; CCDC Mercury for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
